Journal Name:Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences
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IF:0
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Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-05-04 , DOI:
10.1002/macp.202300069
The energy transition from fossil fuel to clean energy sources will lead to the market shrinkage of fuel oil (e.g., gasoline). Separating and transforming fuels to various chemicals is becoming an important research direction. Pervaporation (PV), as a typical membrane-based separation process, provides a possible way to achieve the above goal. Deep understanding of permeation behavior of organics in polymers is of great importance in designing high-performance PV membranes. In this work, a molecular dynamics (MD) method is applied to investigate the PV process for separating thiophene (an important sulfur-containing chemical) from model gasoline mixture at the molecular level. The dissolution–diffusion process and the interaction between different components and membrane material are systematically studied. In addition, the swelling properties of the membrane which determine the stability of separation performance is also investigated at the mesoscopic scale by the dissipative particle dynamics (DPD) method. This work will provide direct insights into PV processes for separating organic mixtures.
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-04-30 , DOI:
10.1002/macp.202300093
There is a considerable body of work that describes the scaling of diblock copolymer micelle dimensions in dilute and semi-dilute solution based upon block degrees of polymerization and copolymer concentration. However, there is a lack of analogous information for semi-dilute ABA triblock copolymer gels, which consist of ABA triblock copolymer dissolved in midblock-selective (B-selective) solvent. The present study uses small angle X-ray scattering to extract micelle dimensions for numerous triblock copolymer gels that vary in copolymer identity (and hence block lengths) and copolymer concentration, as well as gels that contain various ratios of two unique triblock copolymers. Analysis of micelle structural data subsequently translates to universal scaling expressions for the micelle core radius – rA ≈ NA0.53NB−0.14ϕABA0.16 where NA and NB are the endblock and midblock degrees of polymerization, respectively, and ϕABA is the volume fraction of triblock copolymer in the gel – and for the intermicelle spacing – lAA ≈ NA0.09NB0.29ϕABA−0.35. Each scaling expression describes the full collection of experimental data very well. Additionally, these scaling expressions are partially in line with expectations from semi-dilute diblock copolymer solution theory.
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-06-02 , DOI:
10.1002/macp.202300098
Molecular self-assembly has significant potential in the field of sensing. Polydiacetylenes (PDAs) are conjugated polymers possessing peculiar optical properties obtained by photopolymerization of self-assembled diacetylene monomers. Herein, the blue-to-red phase transition upon either thermal stimulus or interaction with cyclodextrins (CDs) of two PDAs, bearing either carboxylic (PCDA) or amino (PCDA-NH2) polar heads, is investigated to develop a colorimetric sensor for food phenolic antioxidants. The change in the PDA polar head does not affect significantly thermo-chromatic transition. Upon thermal stimulus, in both PDAs, color transition occurs straightforward between two distinct stable states and does not involve the disordering of the PDA crystal phase, as revealed by UV–vis spectroscopy and SAXS analysis. Contrarily, PDA/α-CD interaction is influenced by intermolecular forces among PDA polar heads and is more efficient for PCDA. α-CDs presumably cause changes in both PDA backbone conformation and local environment surrounding the individual PDA chains. The PCDA/α-CD assemblies are investigated as colorimetric sensors for the detection of Tyrosol (Ty) and caffeic acid (CAF), by using the principle of competitive inclusion complex formation. The system results to be more sensitive to CAF than Ty and may permit the determination of CAF in concentration ranges suitable for different food products.
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-07-18 , DOI:
10.1002/macp.202370033
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-05-18 , DOI:
10.1002/macp.202370025
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-07-05 , DOI:
10.1002/macp.202370031
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-07-06 , DOI:
10.1002/macp.202300083
Traditional chemically cross-linked polymer materials may cause severe environmental pollution and economic losses due to the difficulty of recycling. Vitrimers containing reversible dynamic covalent bonds are processable, recyclable, and self-healing. In this article, a bio-based epoxy resin curing agent is synthesized by hydrolysis using cellulose as raw material. The results show that the epoxy vitrimers with the best ratio have a lower topological transition temperature and a fast relaxation time at 140 °C. After soaking in solvent for 90 days, the gel content of the material is greater than 81%. The glass transition temperature of the sample measured by differential scanning calorimetry (DSC) is 83 °C. It also has a high initial decomposition temperature (350 °C) with good flexibility and solvent resistance, showing its good performance as a coating paint.
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-04-19 , DOI:
10.1002/macp.202370021
Front Cover: In article 2200456 by Clément Mugemana and co-workers, adhesive films prepared from polydopamine-functionalized polydimethylsiloxane polymer co-networks with tunable stiffness and nanoscale phase-separated morphologies are presented.
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-05-10 , DOI:
10.1002/macp.202300082
To solve the conventional problems of chemically cross-linked polymers, the vitrimer concept has attracted great attention because the associative bond-exchange nature in vitrimers provides sustainable functions. So far, various vitrimer designs have been reported using different polymer species with compatible bond exchange mechanisms. However, the biggest barrier for the practical application may be the elaborated functional group modification of the starting components and the limited availability of suitable monomers. As a much simpler preparation, recently, a one-shot preparation of vitrimers from commodity polyesters with no special reactive functional groups by blending and heating with tetra-functional epoxy molecules and base catalysts has been proposed. In this study, further one-shot preparation of composite vitrimers with silica nanoparticles (SNPs) is developed. The effects of SNPs on the cross-linking process and thermo/mechanical properties are first assessed, which reveals the formation of a bound rubber phase on the surfaces of the SNPs. The bound rubber phase also affects the bond exchange features of vitrimers, especially the distribution of relaxation time. Overall, the present facile preparation of composite vitrimers with enhanced mechanical properties could be a hint for practical application, whereas the knowledge on the unique relaxation behaviors of composite vitrimers should be beneficial in the fundamental sense.
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-04-19 , DOI:
10.1002/macp.202300006
Due to its excellent physical barrier behavior and high physicochemical stability, hexagonal boron nitride (h-BN) can improve the anti-corrosion capacity of a favorite protective coating onto metals. However, the poor dispersion of h-BN filler in the formation of polymer composites does not promote its further wide application in the field of corrosion protection. In this work, a new CeO2@BNNSs filler is highly dispersed into aqueous epoxy (EP) to make nice coatings onto steels. As a result, after immersing them into an NaCl solution of 3.5 wt% for 20 days, the as-prepared CeO2@BNNSs/EP composite coatings can keep an impedance modulus (|Z|f = 0.01 Hz) value of 9.61 × 107 Ω cm2, which is larger than those of the blank EP and the EP filled with the h-BN and BNNSs fillers. In addition, compared to the EP, h-BN/EP, and BNNSs/EP coatings, the higher corrosion potential, the properties of larger polarization resistance, and lower corrosion current density for the CeO2@BNNSs/EP coatings indicate CeO2@BNNSs/EP's excellent protective ability to the steel from corrosion. It is believed that this kind of CeO2@BNNSs/EP composite materials and its coatings would be highly promising for application in future advanced anti-corrosion environments and devices.
Supplementary Information
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